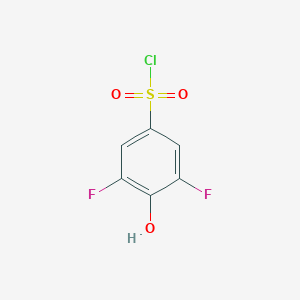
3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride is an organofluorine compound that features a chlorosulfonyl group and two fluorine atoms attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride typically involves the chlorosulfonation of 2,6-difluorophenol. The reaction is carried out by treating 2,6-difluorophenol with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
C6H3F2OH+ClSO3H→C6H2ClF2SO2OH+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and concentration, are crucial for large-scale production.
化学反应分析
Types of Reactions
3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative.
科学研究应用
3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used to modify biomolecules, potentially altering their properties and functions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride involves its reactivity with nucleophiles The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack
相似化合物的比较
Similar Compounds
2,6-Difluorophenol: Lacks the chlorosulfonyl group but shares the difluorophenol core structure.
4-Chlorosulfonylphenol: Contains the chlorosulfonyl group but lacks the fluorine atoms.
Uniqueness
3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride is unique due to the presence of both the chlorosulfonyl group and the fluorine atoms. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications.
属性
分子式 |
C6H3ClF2O3S |
|---|---|
分子量 |
228.60 g/mol |
IUPAC 名称 |
3,5-difluoro-4-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClF2O3S/c7-13(11,12)3-1-4(8)6(10)5(9)2-3/h1-2,10H |
InChI 键 |
CSEYMTPYXQWIDS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)O)F)S(=O)(=O)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
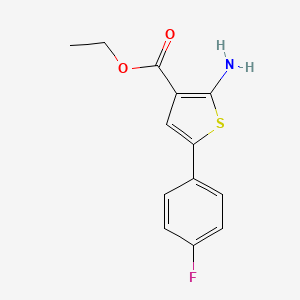
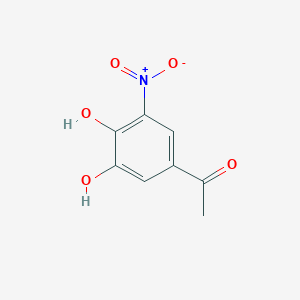
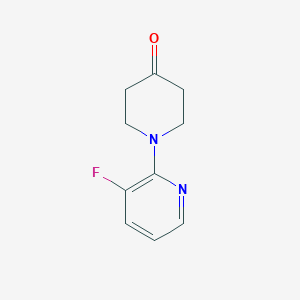
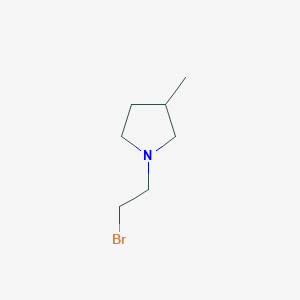
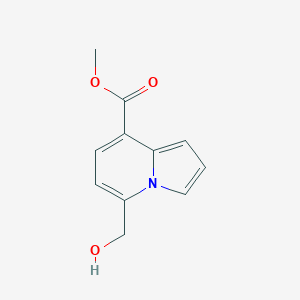
![7-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B8696869.png)
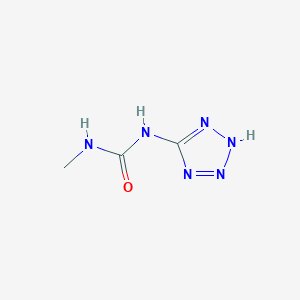
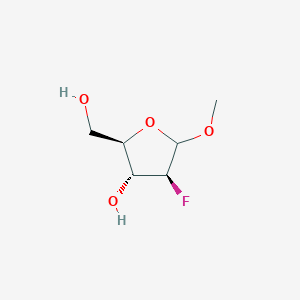
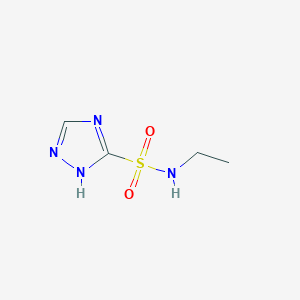
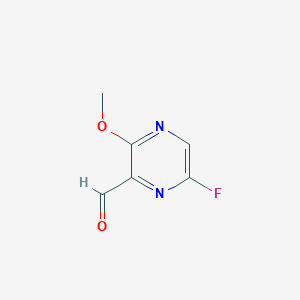
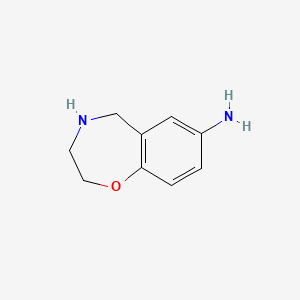
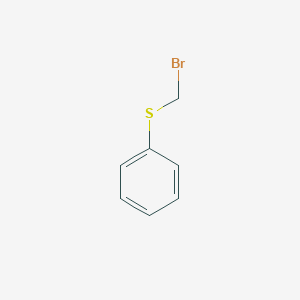
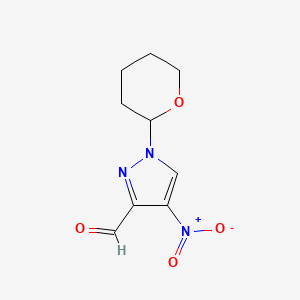
![2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8696912.png)
